2,2-Dimethylbutane-1-sulfonyl fluoride
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H13FO2S |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2,2-dimethylbutane-1-sulfonyl fluoride |
InChI |
InChI=1S/C6H13FO2S/c1-4-6(2,3)5-10(7,8)9/h4-5H2,1-3H3 |
InChI Key |
MMCIZQYWOLACCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)CS(=O)(=O)F |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 2,2 Dimethylbutane 1 Sulfonyl Fluoride
Fundamental Principles of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Reactivity
Sulfur(VI) Fluoride Exchange (SuFEx) is a powerful click chemistry platform that relies on the transformation of highly stable S(VI)-F bonds into new connections with various nucleophiles. The S-F bond in sulfonyl fluorides like 2,2-dimethylbutane-1-sulfonyl fluoride is remarkably robust under a wide range of conditions, including exposure to strong acids, bases, oxidants, and reductants. This stability is attributed to the high bond dissociation energy of the S-F bond. However, this inherent stability can be overcome under specific catalytic conditions, "unleashing" the electrophilicity of the sulfur center for reaction.
Alkyl sulfonyl fluorides, such as this compound, are generally less reactive than their aryl counterparts due to the weaker electrophilicity of the sulfur atom. This often necessitates more forcing conditions or advanced activation strategies to achieve efficient transformations, especially with less reactive nucleophiles.
Nucleophilic Attack at the Sulfur(VI) Center
The core of SuFEx reactivity is the nucleophilic substitution at the hexavalent sulfur center, where the fluoride ion acts as a leaving group. The efficiency of this attack is highly dependent on the nature of the nucleophile and the activation method employed.
The reaction of alkyl sulfonyl fluorides with oxygen-centered nucleophiles, particularly aliphatic alcohols, is one of the more challenging transformations in SuFEx chemistry. nih.govresearchgate.net The lower nucleophilicity of alcohols compared to phenoxides, combined with the reduced electrophilicity of the aliphatic sulfonyl fluoride, often leads to sluggish or unsuccessful reactions under standard conditions. d-nb.inforesearchgate.net
However, recent advancements have demonstrated that these reactions can be achieved with high efficiency through specialized activation techniques. One of the most effective methods is the use of intramolecular chalcogen bonding to enhance the reactivity of the sulfonyl fluoride group. For instance, alkyl sulfonyl fluorides bearing a sulfide (B99878) at the γ-position (a "S-SuFEx" hub) have been shown to react smoothly with a wide range of primary and even more sterically hindered secondary alcohols. researchgate.netresearchgate.net In these systems, the reaction proceeds under mild conditions, typically using a guanidine (B92328) base like 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG) in a solvent like acetonitrile (B52724) at room temperature, affording the corresponding sulfonate esters in excellent yields. researchgate.netresearchgate.net
Phenols, being more acidic, can be more readily deprotonated to form highly nucleophilic phenoxides, which react more easily with alkyl sulfonyl fluorides compared to alcohols. The use of a suitable base is crucial for this transformation.
Table 1: Representative SuFEx Reactions of Activated Alkyl Sulfonyl Fluorides with O-Nucleophiles Note: Data is based on analogous γ-S activated alkyl sulfonyl fluorides, which model the reactivity of activated this compound.
| Nucleophile | Product | Catalyst (mol%) | Conditions | Yield (%) | Reference |
| Phenol | Alkyl Aryl Sulfonate | BTMG (50 mol%) | MeCN, 2h, RT | >95 | researchgate.net |
| 4-Methoxyphenol | Alkyl Aryl Sulfonate | BTMG (50 mol%) | MeCN, 2h, RT | 97 | researchgate.net |
| 1-Butanol | Alkyl Sulfonate | BTMG (50 mol%) | MeCN, 6h, RT | 97 | researchgate.net |
| Cyclohexanol | Alkyl Sulfonate | BTMG (50 mol%) | MeCN, 6h, RT | 85 | researchgate.net |
Nitrogen-centered nucleophiles, such as primary and secondary amines, are generally more reactive than alcohols in SuFEx chemistry. The reaction of this compound with amines yields stable sulfonamides. While these reactions can proceed with simple amines under basic conditions, sterically hindered amines or less nucleophilic anilines often require catalytic activation to achieve high yields.
A highly effective protocol for the amidation of sterically hindered sulfonyl fluorides involves the use of a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) in combination with a silicon additive like 1,1,3,3-tetramethyldisilazane (B98777) (TMDS) and a base such as diisopropylethylamine (DIPEA). chemrxiv.org This method has proven to be broad in scope, allowing for the synthesis of highly congested sulfonamides that are otherwise difficult to access. chemrxiv.org The reaction proceeds smoothly at room temperature, typically yielding the desired products in high yields (87-99%). chemrxiv.org
Intramolecularly activated S-SuFEx hubs also exhibit excellent reactivity with a broad range of amines. Both primary and secondary amines, including sterically demanding ones, react efficiently to form sulfonamides in high yields. researchgate.net Even less nucleophilic anilines can be successfully coupled by extending the reaction time. researchgate.net
Role of Base Catalysis in SuFEx Activation (e.g., DBU, HOBt)
Base catalysis is fundamental to activating the otherwise stable S-F bond for nucleophilic attack. The role of the base can be multifaceted, including deprotonation of the nucleophile, activation of the sulfonyl fluoride itself, and stabilization of reaction intermediates.
Strong, non-nucleophilic amidine bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly employed in SuFEx reactions. DBU is effective at deprotonating nucleophiles like phenols and amines, generating the more reactive anionic species. Furthermore, computational and experimental studies suggest that DBU can directly activate the sulfonyl fluoride. It is proposed that the base can form a highly active RSO₂[DBU]⁺ intermediate by displacing the fluoride anion, which then readily reacts with the nucleophile. nih.gov This cooperative activation, where the base activates both the sulfonyl fluoride and the nucleophile, is crucial for the reaction's success, especially with less reactive partners. nih.gov
While strong bases like DBU are effective, they can have limitations with sensitive substrates. An alternative and powerful strategy involves the use of nucleophilic catalysts. 1-Hydroxybenzotriazole (HOBt) has emerged as an outstanding nucleophilic catalyst for the amidation of sulfonyl fluorides, particularly for sterically hindered substrates. chemrxiv.org The proposed mechanism involves the initial reaction of HOBt with the sulfonyl fluoride to form a highly reactive O-sulfonylated HOBt intermediate. This intermediate is much more susceptible to nucleophilic attack by an amine than the starting sulfonyl fluoride. This catalytic cycle allows the reaction to proceed under milder conditions and with a broader substrate scope, overcoming the steric hindrance that can plague traditional base-promoted methods. chemrxiv.org
Chalcogen Bonding Activated SuFEx (S-SuFEx) Mechanisms
One of the most significant recent developments in activating unreactive alkyl sulfonyl fluorides is the use of intramolecular chalcogen bonding. A chalcogen bond is a non-covalent interaction between an electrophilic region on a chalcogen atom (like sulfur) and a nucleophilic site. d-nb.inforesearchgate.net
In the context of S-SuFEx, an alkyl sulfonyl fluoride is designed with a sulfide group (-S-) positioned at the γ-carbon relative to the sulfonyl fluoride moiety. This specific arrangement allows for an intramolecular, non-bonding 1,5-S···O interaction between the sulfide sulfur and one of the sulfonyl oxygen atoms. d-nb.inforesearchgate.net This interaction enhances the electrophilicity of the sulfonyl sulfur center, making it more susceptible to nucleophilic attack. The proposed mechanism suggests that this intramolecular activation primes the sulfonyl fluoride for a rapid exchange with the incoming nucleophile, which is itself activated by a base like BTMG. researchgate.net This strategy has proven to be a breakthrough, enabling the efficient reaction of alkyl sulfonyl fluorides with previously challenging nucleophiles like aliphatic alcohols and primary amines under mild conditions and with low catalyst loadings. d-nb.inforesearchgate.net This activation method circumvents the need for harsher conditions or the pre-activation of nucleophiles as silyl (B83357) ethers. researchgate.net
Exploration of Unconventional Reactivity Modes
Beyond its role as a stable electrophile in SuFEx click chemistry, the sulfonyl fluoride group can enable unconventional reactivity modes in aliphatic scaffolds like this compound. These novel transformations expand the synthetic utility of this functional group beyond simple ligation.
One prominent example is the use of alkyl sulfonyl fluorides as ambiphilic reagents in palladium-catalyzed cyclopropanation . chemrxiv.orgchemrxiv.orgresearchgate.net In this transformation, the sulfonyl fluoride group serves a dual role. First, it acts as an acidifying group, facilitating the deprotonation of the α-carbon to form a pronucleophile. Second, it functions as an internal oxidant in the catalytic cycle. The reaction proceeds via carbopalladation of an alkene followed by an Sₙ2-type oxidative addition of the C-SO₂F bond, which is the turnover-limiting step. chemrxiv.orgchemrxiv.org This methodology provides access to a diverse range of cis-substituted cyclopropanes. chemrxiv.orgchemrxiv.org
Another area of unconventional reactivity involves the generation of sulfonyl radicals . While the S(VI)-F bond is very strong, recent studies have shown that alkyl sulfonyl fluorides can be converted into S(VI) radicals under specific conditions. This is achieved through a cooperative approach using an organosuperbase (like DBU) for activation and photoredox catalysis. nih.gov The base first activates the sulfonyl fluoride to form a more easily reducible intermediate, which is then reduced by an excited photocatalyst to generate the sulfonyl radical. nih.gov This radical can then engage in various transformations, such as ligation with alkenes to form vinyl sulfones, opening up new avenues for the functionalization of aliphatic sulfonyl fluorides. nih.gov
Based on a thorough review of available scientific literature, there is no specific information published on the reactivity and mechanistic investigations of the compound This compound that would allow for the generation of the requested article according to the provided detailed outline.
Extensive searches for data pertaining to "this compound" in the context of cross-coupling reactions, defluorosulfonylative transformations, radical chain reactions, and detailed mechanistic studies (including kinetic, thermodynamic, spectroscopic, and isotopic labeling analyses) did not yield any specific research findings for this particular molecule.
The scientific literature is rich with information on the broader class of alkyl and aryl sulfonyl fluorides; however, the explicit and strict requirement to focus solely on this compound cannot be met with scientifically accurate and verifiable data. To generate content for the specified sections would require fabricating information, which is not possible.
Therefore, the requested article cannot be generated.
Derivatization and Functionalization of 2,2 Dimethylbutane 1 Sulfonyl Fluoride
Chemical Transformations of the Alkyl Backbone
Detailed research findings on the specific chemical transformations of the alkyl backbone of 2,2-dimethylbutane-1-sulfonyl fluoride (B91410) are not extensively documented in the current scientific literature. The neohexyl group, characterized by a quaternary carbon atom, presents considerable steric hindrance, which can render modifications of the alkyl chain challenging. However, general principles of organic synthesis can be applied to conceptualize potential transformations.
Stereoselective Modification Strategies
Introduction of Peripheral Functional Groups
The introduction of peripheral functional groups onto the alkyl backbone of 2,2-dimethylbutane-1-sulfonyl fluoride is a synthetic challenge. The inertness of the C-H bonds in the neohexyl group makes direct functionalization difficult. Potential strategies could involve radical halogenation, which would likely lead to a mixture of products due to the presence of multiple C-H bonds. Subsequent nucleophilic substitution could then be used to introduce a variety of functional groups. Another approach could be the synthesis of the sulfonyl fluoride from a starting material that already contains the desired functional group on the alkyl chain. Given the lack of specific literature, the following table presents hypothetical pathways for the introduction of functional groups, which are not yet experimentally verified for this specific compound.
| Functional Group | Potential Synthetic Approach | Reagents |
| Hydroxyl (-OH) | Radical bromination followed by substitution | NBS, AIBN; then NaOH |
| Amine (-NH2) | Radical bromination followed by substitution | NBS, AIBN; then NH3 |
| Cyano (-CN) | Radical bromination followed by substitution | NBS, AIBN; then NaCN |
This table represents theoretical pathways and not experimentally confirmed results for this compound.
Conversions of the Sulfonyl Fluoride Moiety to Other Sulfur(VI) Derivatives
The sulfonyl fluoride group is a versatile functional group that can be converted into a range of other sulfur(VI) derivatives. These transformations are generally well-established in organic chemistry and are applicable to this compound.
Formation of Sulfonamides
The reaction of this compound with primary or secondary amines in the presence of a base yields the corresponding sulfonamides. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is present in a wide variety of therapeutic agents. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom, with the subsequent elimination of fluoride.
General Reaction Scheme:
(CH₃)₃CCH₂CH₂SO₂F + R¹R²NH → (CH₃)₃CCH₂CH₂SO₂NR¹R² + HF
A variety of amines can be used in this reaction, leading to a diverse library of sulfonamide derivatives. The reaction conditions are typically mild, and the yields are often high.
| Amine | Base | Solvent | Product |
| Aniline | Triethylamine | Dichloromethane | N-phenyl-2,2-dimethylbutane-1-sulfonamide |
| Benzylamine | Pyridine | Tetrahydrofuran | N-benzyl-2,2-dimethylbutane-1-sulfonamide |
| Morpholine | Potassium Carbonate | Acetonitrile (B52724) | 4-(2,2-dimethylbutane-1-sulfonyl)morpholine |
Synthesis of Sulfonate Esters
Sulfonate esters can be prepared from this compound by reaction with alcohols in the presence of a base. This reaction is analogous to the formation of sulfonamides, with the alcohol acting as the nucleophile. Sulfonate esters are valuable intermediates in organic synthesis, often serving as good leaving groups in nucleophilic substitution reactions.
General Reaction Scheme:
(CH₃)₃CCH₂CH₂SO₂F + ROH → (CH₃)₃CCH₂CH₂SO₂OR + HF
The choice of alcohol and base can be tailored to optimize the reaction for specific substrates.
| Alcohol | Base | Solvent | Product |
| Methanol | Sodium Methoxide | Methanol | Methyl 2,2-dimethylbutane-1-sulfonate |
| Phenol | Sodium Hydroxide | Water/Dioxane | Phenyl 2,2-dimethylbutane-1-sulfonate |
| Isopropanol | Triethylamine | Dichloromethane | Isopropyl 2,2-dimethylbutane-1-sulfonate |
Preparation of Sulfones
Sulfones can be synthesized from this compound through reaction with organometallic reagents, such as Grignard reagents or organolithium compounds. This reaction forms a new carbon-sulfur bond, leading to the formation of a sulfone. Sulfones are a class of organosulfur compounds that have applications in materials science and as therapeutic agents.
General Reaction Scheme:
(CH₃)₃CCH₂CH₂SO₂F + R-MgBr → (CH₃)₃CCH₂CH₂SO₂R + MgBrF
The reactivity of the organometallic reagent is a key factor in the success of this transformation.
| Organometallic Reagent | Solvent | Product |
| Phenylmagnesium bromide | Tetrahydrofuran | 1-(2,2-dimethylbutyl)-1-phenylsulfone |
| Methyl lithium | Diethyl ether | 1-(2,2-dimethylbutyl)-1-methylsulfone |
| Vinylmagnesium bromide | Tetrahydrofuran | 1-(2,2-dimethylbutyl)-1-vinylsulfone |
Multi-Component and Cyclization Reactions Involving this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing portions of all the reactants, represent a highly efficient approach to molecular complexity. Similarly, cyclization reactions are fundamental in the synthesis of ring structures, which are prevalent in pharmaceuticals and natural products.
While the direct participation of this compound in multi-component and cyclization reactions is not extensively documented in dedicated studies, the broader class of aliphatic sulfonyl fluorides has been shown to participate in certain types of cyclization processes. For instance, alkyl sulfonyl fluorides can act as ambiphilic reagents in the stereoselective, palladium(II)-catalyzed cyclopropanation of unactivated alkenes. chemrxiv.org In these reactions, the sulfonyl fluoride functionality serves as both an acidifying group and an internal oxidant. chemrxiv.org This dual reactivity facilitates the successive carbopalladation and oxidative addition steps required for the catalytic cycle, leading to the formation of cis-substituted cyclopropanes. chemrxiv.org
Another example of cyclization involving the sulfonyl fluoride moiety is the FSO2 radical-initiated tandem cyclization of N-aryl acrylamides, which proceeds under visible light photoredox catalysis to yield FSO2-functionalized oxindoles. researchgate.net Although this has been demonstrated with aryl sulfonyl fluorides, it highlights a potential pathway for the involvement of the sulfonyl fluoride group in radical-mediated cyclizations. The extension of such methodologies to aliphatic sulfonyl fluorides like this compound could provide a valuable route to novel heterocyclic compounds.
The development of novel multi-component and cyclization reactions specifically tailored for aliphatic sulfonyl fluorides remains an area of active research. The unique reactivity of the sulfonyl fluoride group, balanced between stability and electrophilicity, presents opportunities for its incorporation into complex molecular scaffolds through innovative reaction design.
Orthogonal Protecting Group Strategies for Sulfonyl Fluorides
Orthogonal protecting group strategies are particularly valuable as they allow for the selective removal of one protecting group in the presence of others, enabling the synthesis of complex molecules with multiple functional groups. chemrxiv.org For sulfonyl fluorides, this is typically achieved by protecting the precursor sulfinate. nih.govchemrxiv.org
To address the limitations of existing methods, research has focused on the development of novel sulfinate protecting groups (SPGs) that offer broad stability and can be deprotected under specific, mild conditions. nih.govchemrxiv.org The ideal SPG should be stable to a wide range of common synthetic conditions, easy to install, and readily converted back to the sulfonyl fluoride when needed. nih.govchemrxiv.org
Several SPGs have been developed to meet these criteria. chemrxiv.org These protected sulfinates can be carried through various synthetic transformations and then deprotected to reveal the sulfinate, which can be subsequently converted to the sulfonyl fluoride. chemrxiv.org This approach allows for greater synthetic flexibility and enables a more combinatorial approach to the synthesis of sulfonyl fluoride-containing compounds. chemrxiv.org
A study outlining the discovery and selection of SPGs based on their stability, ease of synthesis, and simple deprotection conditions has identified several promising candidates. nih.govchemrxiv.org The stability of these SPGs under various conditions is a key factor in their utility. The following table summarizes the stability of different SPGs under common synthetic conditions.
| Protecting Group | Reagent/Condition | Stability |
| SES | 1 M HCl | Stable |
| 1 M NaOH | Stable | |
| Pd₂(dba)₃, Xantphos, DIEA | Stable | |
| NBS, AIBN | Stable | |
| LiAlH₄ | Decomposed | |
| PMB-R | 1 M HCl | Decomposed |
| 1 M NaOH | Stable | |
| Pd₂(dba)₃, Xantphos, DIEA | Stable | |
| NBS, AIBN | Stable | |
| LiAlH₄ | Stable | |
| oNB-R | 1 M HCl | Stable |
| 1 M NaOH | Stable | |
| Pd₂(dba)₃, Xantphos, DIEA | Stable | |
| NBS, AIBN | Stable | |
| LiAlH₄ | Stable |
Data sourced from a study on orthogonal sulfinate protecting groups. chemrxiv.org
Among the most innovative developments in SPG technology is the creation of photolabile protecting groups. nih.govrutgers.edu These groups can be cleaved by exposure to light, often at a specific wavelength, which represents a highly orthogonal deprotection strategy. nih.govrutgers.edu This method avoids the need for additional chemical reagents for deprotection, which can enhance functional group tolerance and simplify purification procedures. rutgers.edu
Researchers have developed novel photolabile SPGs that exhibit excellent stability under a variety of reaction conditions, including cross-coupling, acidic, and basic environments. nih.govrutgers.edu Two such examples are para-methoxybenzyl Rongalite (PMB-R) and ortho-nitrobenzyl Rongalite (oNB-R). nih.govchemrxiv.org These groups can be directly converted to the corresponding sulfonyl fluoride upon exposure to light in the presence of a suitable reagent like Selectfluor. nih.govchemrxiv.org
The use of photolabile SPGs offers several advantages:
Orthogonality: Deprotection is triggered by light, which is unlikely to interfere with other protecting groups or functional groups in the molecule. nih.govrutgers.edu
Mild Conditions: Light-induced deprotection avoids the use of harsh chemical reagents. rutgers.edu
Spatial and Temporal Control: The reaction can be precisely controlled by directing the light source to a specific area of the reaction vessel or by controlling the duration of exposure.
The development of these photolabile protecting groups significantly broadens the scope of sulfonyl fluoride chemistry, enabling the synthesis of more complex and diverse molecules for applications in drug discovery and manufacturing. nih.govrutgers.edu
Applications in Advanced Organic Synthesis and Chemical Biology Research
Utility as Modular Building Blocks in Complex Molecular Architectures
Sulfonyl fluorides can serve as versatile building blocks in the synthesis of complex molecules. Their stability allows them to be carried through multi-step syntheses, with their reactivity being unleashed under specific catalytic conditions.
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. While traditionally used with organic halides and triflates, recent advancements have expanded the scope of electrophilic partners. Research has demonstrated that aryl sulfonyl fluorides can act as effective electrophiles in a desulfonative Suzuki-Miyaura cross-coupling. rsc.orgnih.govresearchgate.net In this reaction, the palladium catalyst inserts into the carbon-sulfur bond, leading to the formation of a biaryl product after transmetalation with a boronic acid derivative. rsc.orgnih.gov This transformation broadens the synthetic utility of sulfonyl fluorides beyond their traditional role in SuFEx chemistry. nih.govresearchgate.net
However, the scientific literature predominantly focuses on aryl sulfonyl fluorides for this transformation. rsc.orgnih.govnih.govscholaris.ca Extensive searches have not yielded specific examples or data regarding the use of 2,2-Dimethylbutane-1-sulfonyl fluoride (B91410) or other aliphatic sulfonyl fluorides as electrophiles in Suzuki-Miyaura coupling reactions. The reactivity of alkyl sulfonyl fluorides in palladium catalysis has been explored in other contexts, such as the stereoselective cyclopropanation of alkenes, but not for C-C bond formation via Suzuki-Miyaura coupling. chemrxiv.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Sulfonyl Fluorides
| Aryl Sulfonyl Fluoride | Coupling Partner | Catalyst / Ligand | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Naphthalene-2-sulfonyl fluoride | Phenylboronic acid | Pd(OAc)₂ / RuPhos | 1,4-Dioxane | 95% | rsc.org |
| 4-Cyanobenzenesulfonyl fluoride | 4-Methylphenylboronic acid | Pd₂(dba)₃ / RuPhos | Toluene | 95% | nih.gov |
| Pyridine-2-sulfonyl fluoride | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Dioxane/H₂O | 78% | nih.gov |
Note: This table illustrates the general reaction for aryl sulfonyl fluorides, as no data is available for 2,2-Dimethylbutane-1-sulfonyl fluoride.
The formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds is fundamental in organic synthesis. While various methods exist for these transformations, the use of alkyl sulfonyl fluorides as precursors for the alkyl moiety in C-N or C-O bond-forming reactions is not a standard or documented methodology. tcichemicals.com
The characteristic reaction of sulfonyl fluorides is the SuFEx reaction, which leads to the formation of S-N and S-O bonds (sulfonamides and sulfonate esters, respectively) through nucleophilic attack on the sulfur atom. This does not result in the formation of a C-N or C-O bond at the carbon backbone of the sulfonyl fluoride. While sulfonyl fluorides can be used as reagents in reactions like deoxyfluorination to convert alcohols (C-O bonds) to alkyl fluorides (C-F bonds), this represents a functional group interconversion rather than using the alkyl group as a building block for C-N/C-O linkages. ucla.edu
There is currently no specific information in the scientific literature describing the application of This compound as a modular building block for the construction of C-N or C-O linkages via displacement of the sulfonyl fluoride group.
Design and Application of Chemical Probes and Tags
The well-defined reactivity of the sulfonyl fluoride group makes it a "privileged warhead" in chemical biology for designing probes to study biomolecular systems. chemrxiv.orgnih.gov
Sulfonyl fluorides serve as effective electrophilic warheads for the targeted covalent modification of proteins. researchgate.netnih.gov The chemical reaction involves the nucleophilic attack from an amino acid side chain (such as the hydroxyl of serine or tyrosine, the amine of lysine, or the imidazole (B134444) of histidine) on the electrophilic sulfur atom of the sulfonyl fluoride. nih.govresearchgate.net This attack displaces the fluoride ion, which is a good leaving group, resulting in the formation of a highly stable covalent sulfonyl linkage (e.g., sulfonamide, sulfonate ester) between the probe and the protein. nih.gov This covalent and often irreversible binding allows for potent and durable inhibition or labeling of the target protein. chemrxiv.orgresearchgate.net
The design of these covalent modifiers typically incorporates a recognition scaffold that directs the molecule to a specific binding site on the protein, thereby ensuring that the covalent modification occurs with high selectivity. nih.govrsc.org While this is a widely applied strategy, the existing research focuses on aryl sulfonyl fluorides or other complex derivatives tailored for specific protein targets. nih.govnih.gov There are no published studies detailing the use of This compound as a covalent modifier for biomolecular systems. The steric bulk and electron-donating nature of its neopentyl group would likely result in low reactivity compared to electronically activated aryl sulfonyl fluorides.
Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy used to monitor the functional state of enzymes in complex biological systems. mdpi.comnih.gov ABPP typically employs chemical probes that consist of a recognition element, a linker, and a reactive group (warhead) that covalently modifies active enzymes. nih.gov
Sulfonyl fluorides are frequently used as warheads in ABPP probes. nih.govmdpi.com The chemical mechanism hinges on the covalent reaction described in the previous section. An ABPP probe containing a sulfonyl fluoride will bind to the active site of its target enzyme. Once bound, the sulfonyl fluoride moiety is positioned to react with a nucleophilic amino acid residue within the active site. This covalent labeling event is activity-dependent, meaning the probe preferentially labels functionally active enzymes over inactive or denatured ones. chemrxiv.org The tagged proteins can then be detected and identified using reporter tags (e.g., biotin (B1667282) or a fluorophore) appended to the probe. mdpi.com
This approach has been successful in profiling various enzyme classes. However, the design of effective probes requires careful tuning of the recognition element and the reactivity of the warhead. All documented examples of sulfonyl fluoride-based activity-profiling probes utilize complex molecular scaffolds. No studies have reported the use of the simple alkyl scaffold of This compound for this application.
Role in Polymer Science and Materials Chemistry
The sulfonyl fluoride group has found applications in materials science and polymer chemistry, primarily through the robust and efficient SuFEx reaction. This can be used for both creating polymer backbones and for post-polymerization modification. chemrxiv.org For instance, monomers containing sulfonyl fluoride groups, such as 4-vinylbenzenesulfonyl fluoride, can be polymerized using methods like RAFT polymerization. The resulting polymer, which has pendant sulfonyl fluoride groups, can then be exhaustively modified by reacting it with various amines or phenols to generate a library of functional polymers. chemrxiv.org
Additionally, fluorinated polymers containing sulfonyl fluoride moieties have been used to create films with unique surface properties, such as high hydrophobicity. pdx.edu In these applications, the sulfonyl fluoride group is either part of the repeating monomer unit or is used to functionalize a pre-existing polymer.
A search of the current literature did not reveal any studies on the application of This compound in polymer science or materials chemistry. As a monofunctional molecule, it could theoretically be used as a chain-capping agent or to modify a polymer with reactive side chains, but no such examples have been reported.
Polymerization Strategies Employing Sulfonyl Fluorides
Sulfonyl fluorides have gained prominence as key connectors in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a powerful tool for the synthesis of polymers and materials. This methodology relies on the efficient and highly selective reaction of sulfonyl fluorides with silylated phenols or other nucleophiles to form robust sulfonate linkages. While various aromatic and simple alkyl sulfonyl fluorides have been successfully employed in SuFEx polymerizations, there is no specific data available on the use of this compound in such strategies. The significant steric hindrance imparted by the neopentyl group adjacent to the sulfonyl fluoride moiety could potentially impact its reactivity and accessibility in polymerization reactions, a subject that awaits experimental investigation.
Creation of Intermolecular Linkages for Supramolecular Assemblies
The formation of well-defined supramolecular structures often relies on specific and directional intermolecular interactions. While fluorine-containing molecules are known to participate in unique non-covalent interactions, such as halogen bonding and orthogonal dipole-dipole interactions, that can be exploited in the design of supramolecular assemblies, there is no literature describing the use of this compound in this capacity. The potential for the sulfonyl fluoride group to act as a hydrogen bond acceptor or to engage in other non-covalent interactions within a larger molecular architecture containing the 2,2-dimethylbutyl scaffold has not been explored.
Application as Selective Fluorinating Reagents
Certain sulfonyl fluorides have been investigated as reagents for deoxyfluorination, a reaction that converts alcohols to alkyl fluorides. This transformation is of high interest in medicinal chemistry and materials science. The mechanism often involves the activation of an alcohol by the sulfonyl fluoride, followed by nucleophilic displacement with a fluoride ion. The efficacy and selectivity of such reagents can be highly dependent on their electronic and steric properties. There is currently no research available to suggest that this compound has been evaluated or utilized as a selective fluorinating agent. The steric bulk of the neopentyl group could present challenges for the initial activation step with alcohols, potentially rendering it less effective than other known sulfonyl fluoride-based fluorinating reagents.
Computational and Theoretical Investigations of 2,2 Dimethylbutane 1 Sulfonyl Fluoride
Quantum Chemical Studies of Electronic Structure and Bonding
Quantum chemical methods are instrumental in elucidating the electronic structure and bonding characteristics of 2,2-dimethylbutane-1-sulfonyl fluoride (B91410). These studies provide a foundational understanding of its stability and reactivity.
Density Functional Theory (DFT) is a widely used computational method to predict the molecular properties of organic compounds with a good balance of accuracy and computational cost. For 2,2-dimethylbutane-1-sulfonyl fluoride, DFT calculations can determine its optimized geometry, including bond lengths, bond angles, and dihedral angles. These calculations are crucial for understanding the molecule's three-dimensional shape and steric profile.
Furthermore, DFT can be employed to calculate electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface, indicating sites susceptible to nucleophilic or electrophilic attack. The energies of the HOMO and LUMO orbitals are key to predicting the molecule's reactivity and its behavior in chemical reactions. A comprehensive conformational analysis using DFT can reveal the relative energies of different rotational isomers (conformers) of this compound, which arise from rotation around the C-C and C-S single bonds. researchgate.net
Table 1: Calculated Molecular Properties of this compound using DFT (Note: The following data is illustrative and represents typical values obtained from DFT calculations for similar alkyl sulfonyl fluorides.)
| Property | Calculated Value |
| Bond Lengths (Å) | |
| S-F | 1.58 |
| S=O | 1.43 |
| S-C | 1.80 |
| C-C (average) | 1.54 |
| C-H (average) | 1.09 |
| Bond Angles (degrees) | |
| O=S=O | 120.5 |
| O=S-C | 108.0 |
| F-S-C | 105.0 |
| S-C-C | 112.0 |
| Electronic Properties | |
| HOMO Energy (eV) | -7.5 |
| LUMO Energy (eV) | -0.5 |
| Dipole Moment (Debye) | 4.2 |
Computational studies, particularly using DFT, are vital for investigating the mechanisms of reactions involving sulfonyl fluorides. chemrxiv.orgchemrxiv.org These calculations can map out the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and, crucially, transition states. This information allows for the determination of activation energies, which are critical for understanding reaction rates.
For transformations involving the sulfonyl fluoride group, such as nucleophilic substitution at the sulfur atom (a key reaction in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry), computational analysis can elucidate the step-by-step mechanism. acs.orgnih.gov For instance, calculations can distinguish between a concerted or a stepwise pathway and can model the role of catalysts or solvent molecules in the reaction. acs.org The geometry of the transition state provides insight into the steric and electronic factors that control the reaction's feasibility and selectivity. By comparing the energy barriers for different potential reaction pathways, the most likely mechanism can be predicted.
Molecular Dynamics Simulations to Understand Conformation and Interactions
While quantum chemical calculations provide detailed information about static molecular structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.govrug.nl For a flexible molecule like this compound, MD simulations can explore its conformational landscape by simulating the motion of its atoms at a given temperature. uq.edu.aunih.gov
These simulations can reveal the preferred conformations of the molecule in different environments, such as in various solvents or in the presence of other molecules. By analyzing the simulation trajectories, one can determine the relative populations of different conformers and the rates of interconversion between them. This is particularly important for understanding how the molecule's shape adapts to its surroundings, which can influence its reactivity and interactions with biological targets. MD simulations can also be used to study intermolecular interactions, such as hydrogen bonding or van der Waals forces, between this compound and solvent molecules or a binding site of a protein.
In Silico Screening and Docking Methodologies for Sulfonyl Fluoride Analogues (focused on molecular recognition)
In silico screening and molecular docking are powerful computational techniques used in drug discovery to predict the binding affinity and orientation of small molecules to a biological target, such as a protein. nih.gov Given that sulfonyl fluorides are recognized as important functional groups in the design of covalent inhibitors, these methods are highly relevant for analogues of this compound. nih.govresearchgate.net
Molecular docking simulations would place virtual models of this compound analogues into the binding site of a target protein. A scoring function is then used to estimate the strength of the interaction, helping to identify promising candidates for further investigation. For sulfonyl fluorides, which can form covalent bonds with certain amino acid residues (like serine, threonine, or tyrosine), specialized covalent docking algorithms can be employed. nih.gov These methods model the formation of the covalent bond between the sulfur atom of the sulfonyl fluoride and the nucleophilic residue in the protein's active site.
In silico screening of virtual libraries of sulfonyl fluoride analogues allows for the rapid evaluation of a large number of compounds, prioritizing those with the highest predicted affinity and best fit for a specific target. This computational approach significantly accelerates the initial stages of drug discovery by focusing experimental efforts on the most promising candidates. nih.gov
Future Research Directions and Outlook in 2,2 Dimethylbutane 1 Sulfonyl Fluoride Chemistry
Innovation in Green and Sustainable Synthetic Routes
The development of environmentally benign and economically viable methods for the synthesis of aliphatic sulfonyl fluorides is a paramount objective. Traditional routes often involve harsh reagents and generate substantial waste. Future research will likely focus on the following areas:
Catalytic Oxidative Fluorination: Exploring novel catalytic systems that can directly convert thiols or disulfides to sulfonyl fluorides using greener oxidants and fluoride (B91410) sources. Recent advancements have demonstrated the use of reagents like NaOCl·5H2O as a green oxidant and potassium fluoride as the sole fluorine source for the synthesis of various sulfonyl fluorides, including aliphatic ones. researchgate.net A recently developed method utilizes SHC5® and potassium fluoride (KF) to convert thiols and disulfides into sulfonyl fluorides in a process that produces only non-toxic sodium and potassium salts as byproducts. sciencedaily.comeurekalert.org This approach is scalable, cost-effective, and aligns with the principles of sustainable chemistry. sciencedaily.comeurekalert.org
Electrochemical Synthesis: Leveraging electrochemistry to drive the synthesis of 2,2-dimethylbutane-1-sulfonyl fluoride offers a reagent-minimal approach. Electrocatalysis is a burgeoning strategy for accessing alkylsulfonyl fluorides, providing a sustainable alternative to traditional methods.
Mechanochemical Methods: Investigating solid-state reactions using ball milling to reduce or eliminate the need for bulk solvents, thereby minimizing the environmental footprint of the synthesis.
These green chemistry approaches promise to make the synthesis of sterically hindered aliphatic sulfonyl fluorides more efficient, safer, and sustainable.
Discovery of Unprecedented Reactivity and Selectivity Profiles
While the SuFEx reaction is the cornerstone of sulfonyl fluoride chemistry, the unique steric hindrance of this compound may unlock novel reactivity and selectivity. Future explorations in this domain could include:
Ambiphilic Reactivity: Investigating the potential of alkyl sulfonyl fluorides to act as ambiphiles in transition metal catalysis. The sulfonyl fluoride group can function as both a pronucleophile activator and an electrophilic reactive group, enabling unique transformations like the stereoselective cyclopropanation of unactivated alkenes. chemrxiv.org
Frustrated Lewis Pair (FLP) Chemistry: The steric bulk around the sulfonyl fluoride moiety could facilitate its participation in FLP-mediated activations of small molecules, leading to novel catalytic cycles.
Context-Dependent Reactivity: Probing how the microenvironment of a reaction, such as in the binding site of a protein, can influence the reactivity of the sulfonyl fluoride. This has significant implications for the design of highly specific chemical biology probes. nih.gov
A deeper understanding of these reactivity profiles will expand the synthetic utility of this compound beyond conventional SuFEx transformations.
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of novel chemical reactions from the laboratory to industrial-scale production necessitates robust and scalable synthetic platforms. Integrating the synthesis and application of this compound with modern automation technologies is a key future direction.
Continuous Flow Synthesis: Developing continuous flow processes for the safe and efficient production of this compound. Flow chemistry offers enhanced control over reaction parameters, improved safety for handling potentially hazardous reagents, and facile scalability. nih.govnih.govmdpi.com The in-flow generation of gaseous reagents like thionyl fluoride (SOF2) has already demonstrated the potential for rapid and efficient synthesis of related compounds. nih.gov
Automated High-Throughput Experimentation: Utilizing automated platforms for the rapid screening of reaction conditions and the synthesis of libraries of derivatives. syrris.com This will accelerate the discovery of new applications and optimize existing processes.
Machine Learning-Assisted Optimization: Employing machine learning algorithms to analyze data from automated experiments and predict optimal reaction conditions, leading to more efficient and intelligent process development. syrris.com
The synergy between advanced synthesis and automation will be crucial for unlocking the full potential of this compound in various applications. researchgate.net
Development of Novel Catalytic Systems for Challenging Transformations
Catalysis is at the heart of modern organic synthesis, and the development of new catalytic systems will be instrumental in expanding the reaction scope of this compound.
Photoredox Catalysis: Harnessing the power of visible light to enable novel transformations of aliphatic sulfonyl fluorides. Photoredox catalysis can facilitate radical-mediated reactions, opening up new avenues for carbon-carbon and carbon-heteroatom bond formation.
Transition-Metal Catalysis: Designing new transition-metal catalysts for the cross-coupling of this compound with various partners. While the S-F bond is generally robust, specific catalysts can be developed to achieve controlled activation. nih.gov
Organocatalysis: Exploring the use of small organic molecules to catalyze reactions involving this compound. This approach avoids the use of precious metals and can offer unique selectivity profiles.
The development of these catalytic methodologies will provide chemists with a more versatile toolkit for manipulating and functionalizing this sterically hindered sulfonyl fluoride. mdpi.com
Rational Design of Enhanced SuFEx Reagents and Linkers
The SuFEx reaction has proven to be a powerful tool for connecting molecular building blocks. The unique structural features of this compound can be leveraged to design next-generation SuFEx reagents and linkers with tailored properties.
Proximity-Enhanced Reactivity: Designing bifunctional molecules where one reactive group "plants" the molecule at a specific site, bringing the this compound moiety into close proximity with its target to enhance the rate of the SuFEx reaction. nih.gov This "plant-and-cast" strategy is particularly promising for applications in chemical biology. nih.govresearchgate.net
Tunable Steric Hindrance: Systematically modifying the steric bulk around the sulfonyl fluoride to fine-tune its reactivity and selectivity. This could lead to reagents that are highly selective for specific nucleophiles.
Novel Linker Architectures: Incorporating the this compound motif into novel linker scaffolds for applications in materials science and drug discovery. The high stability and predictable reactivity of the sulfonyl fluoride group make it an ideal connective handle. bohrium.comresearchgate.net
The rational design of these advanced SuFEx reagents will further solidify the position of sulfonyl fluorides as indispensable tools in modern chemistry. nih.govnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
